molecular formula C16H14BrN B1624594 2-Benzylisoquinolinium bromide CAS No. 23277-04-5

2-Benzylisoquinolinium bromide

Cat. No.: B1624594
CAS No.: 23277-04-5
M. Wt: 300.19 g/mol
InChI Key: HIGCDVRJXBJGLM-UHFFFAOYSA-M
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Description

2-Benzylisoquinolinium bromide is a quaternary ammonium compound with the molecular formula C16H14NBr. It is a derivative of isoquinoline, featuring a benzyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Benzylisoquinolinium bromide typically involves the quaternization of isoquinoline with benzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:

Isoquinoline+Benzyl Bromide2-Benzylisoquinolinium Bromide\text{Isoquinoline} + \text{Benzyl Bromide} \rightarrow \text{this compound} Isoquinoline+Benzyl Bromide→2-Benzylisoquinolinium Bromide

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylisoquinolinium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or methoxide ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at room temperature.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Produces substituted isoquinolinium compounds.

    Oxidation: Forms N-oxides.

    Reduction: Yields secondary amines.

Scientific Research Applications

2-Benzylisoquinolinium bromide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of neuromuscular blocking agents and other pharmacologically active compounds.

    Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.

    Biological Studies: Used in studies involving ion channel blockers and neurotransmitter release mechanisms.

    Industrial Applications: Employed in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-Benzylisoquinolinium bromide primarily involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This makes it useful as a neuromuscular blocking agent in anesthesia.

Comparison with Similar Compounds

    Atracurium: Another benzylisoquinolinium compound used as a neuromuscular blocker.

    Mivacurium: A short-acting benzylisoquinolinium neuromuscular blocker.

    Doxacurium: A long-acting benzylisoquinolinium neuromuscular blocker.

    Cisatracurium: Known for its intermediate duration of action and lower histamine release compared to atracurium.

Uniqueness: 2-Benzylisoquinolinium bromide is unique due to its specific structural features, which confer distinct pharmacological properties. Its benzyl group enhances its binding affinity to nicotinic receptors, making it a potent neuromuscular blocker.

Properties

IUPAC Name

2-benzylisoquinolin-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-11,13H,12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGCDVRJXBJGLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450216
Record name 2-Benzylisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23277-04-5
Record name NSC131465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzylisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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